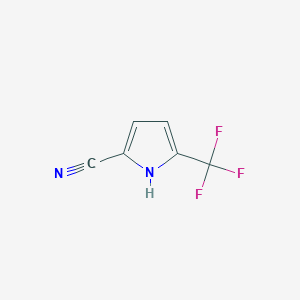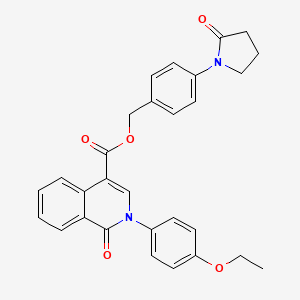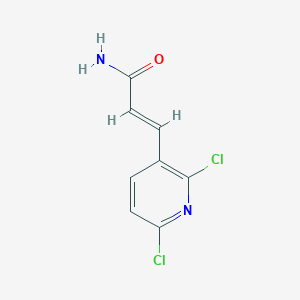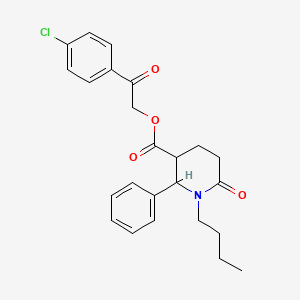
6-Bromo-3-methoxy-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 127971-97-5 . It has a molecular weight of 276.04 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Bromo-3-methoxy-2-nitrobenzoic acid plays a critical role in synthesizing various chemical compounds. For instance, it has been utilized in the synthesis of radical-radical coupling products. Specifically, Manthey, Pyne, and Truscott (1990) demonstrated its use in the autoxidation of 3-hydroxyanthranilic acid in the presence of tyrosine, leading to the formation of dibenzo[b,d]pyran-6-one products, confirming its utility in complex organic synthesis (Manthey, Pyne, & Truscott, 1990).
Bromination and Nitration Reactions
The compound has been instrumental in research focusing on bromination and nitration reactions. Grinev et al. (1971) explored its reactivity, demonstrating that bromination and nitration of certain derivatives lead to the formation of new compounds with distinct structures, as verified by spectroscopic analysis (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).
Organic and Heterocyclic Chemistry
In the realm of organic and heterocyclic chemistry, the acid has been a key component. For example, Shaburov, Vasil’eva, and El'tsov (1974) reported its use in the study of benzothiazole-2-diazonium tetrafluoroborate derivatives, highlighting its role in understanding the behavior of heterocyclic diazo compounds (Shaburov, Vasil’eva, & El'tsov, 1974).
Antimony Complex Formation
Notably, this compound has been used in synthesizing complex antimony compounds. Sharutin et al. (2011) synthesized tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), revealing intricate molecular structures and interactions, thereby contributing to the understanding of metal-organic frameworks (Sharutin, Senchurin, Sharutina, Chagarova, & Zelevets, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-3-methoxy-2-nitrobenzoic acid It is known that nitro compounds, such as this compound, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
The specific mode of action of This compound Nitro compounds generally have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that nitro compounds can participate in various biochemical reactions due to their polar nature .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The polar nature of nitro compounds can influence their pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of This compound The polar nature of nitro compounds can influence their interactions with biological molecules, potentially leading to various cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The polar nature of nitro compounds can influence their stability and reactivity in different environments .
Eigenschaften
IUPAC Name |
6-bromo-3-methoxy-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNQIOGEJXLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)

![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)




![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)


